2-Fluoro-5-methylbenzylamine
Description
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEIWDJFBUWQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292411 | |
| Record name | 2-Fluoro-5-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-82-0 | |
| Record name | 2-Fluoro-5-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93071-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methylbenzylamine can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 2-fluoro-5-methylbenzyl chloride with ammonia or an amine source under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-fluoro-5-methylbenzonitrile. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at high pressure and temperature . The resulting amine is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediate
2-Fluoro-5-methylbenzylamine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substitution enhances the biological activity and selectivity of drug candidates, making it valuable in drug discovery and development processes. For instance, it is utilized in synthesizing compounds that target specific receptors or enzymes, leading to improved therapeutic profiles.
Case Study: Anticancer Agents
Recent studies have highlighted the potential of fluorinated compounds, including derivatives of this compound, in developing anticancer agents. Research indicates that fluorinated benzylamines can effectively inhibit tubulin polymerization, a crucial process in cancer cell division. For example, a derivative demonstrated significant cytotoxicity against various cancer cell lines, achieving IC values below 0.1 µM, indicating its potency as an anticancer agent .
Organic Synthesis
2. Building Block for Organic Synthesis
In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.
Example: Synthesis of Amine Derivatives
The compound can be utilized to synthesize amine derivatives through reactions with electrophiles. This application is particularly relevant in creating compounds with enhanced pharmacological properties or novel functionalities.
Material Science
3. Development of Functional Materials
The incorporation of fluorinated compounds like this compound into polymers can lead to materials with improved thermal stability and chemical resistance. Research has shown that such materials can be used in coatings and advanced composites.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-Fluoro-5-methylbenzylamine with four structurally related benzylamine derivatives, highlighting substituent effects, molecular properties, and applications:
Electron-Withdrawing vs. Electron-Donating Groups :
- The -CF₃ group in 2-Fluoro-5-(trifluoromethyl)benzylamine increases electron-withdrawing effects, enhancing resistance to oxidative degradation compared to the -CH₃ group in this compound . This makes it preferable in environments requiring prolonged stability, such as agrochemical formulations.
- The -OCH₃ group in 2-Fluoro-5-methoxybenzaldehyde introduces electron-donating effects, improving solubility in polar solvents and enabling applications in dye synthesis .
Functional Group Diversity :
- Sulfonyl (-SO₂CH₃) : Present in 5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride, this group enhances hydrogen-bonding capacity, making the compound a candidate for targeting enzyme active sites in drug discovery .
- Aldehyde (-CHO) : In 2-Fluoro-5-methoxybenzaldehyde, the aldehyde group allows facile condensation reactions, useful in synthesizing imines for coordination chemistry .
Physicochemical and Industrial Relevance
- Lipophilicity : The -CF₃ substituent in 2-Fluoro-5-(trifluoromethyl)benzylamine increases logP values by ~1.5 units compared to this compound, favoring blood-brain barrier penetration in CNS drug candidates .
- Synthetic Flexibility : this compound’s -CH₃ group offers steric accessibility for nucleophilic substitutions, whereas bulkier groups (-CF₃, -SO₂CH₃) may require tailored reaction conditions .
Biological Activity
2-Fluoro-5-methylbenzylamine is a chemical compound with significant potential in medicinal chemistry and pharmacology. This compound, characterized by the molecular formula and a molecular weight of 139.17 g/mol, features a fluorine atom at the 2-position and a methyl group at the 5-position of a benzylamine structure. Its unique structural properties make it an interesting subject for biological activity studies, particularly in the context of its interactions with various biological targets.
The compound can be synthesized through several methods, primarily involving nucleophilic substitution reactions due to the electrophilic nature of the fluorine atom. The following table summarizes key chemical identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 93071-82-0 |
| Molecular Formula | |
| Molecular Weight | 139.173 g/mol |
| IUPAC Name | (2-fluoro-5-methylphenyl)methanamine |
| SMILES | CC1=CC(=C(C=C1)F)CN |
Biological Activity
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in therapeutic applications. Notable areas of study include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific strains of bacteria, including Mycobacterium species. The mechanism appears to involve inhibition of critical enzymatic pathways necessary for bacterial survival.
- Interaction with Biological Targets : The compound has been shown to interact with several enzymes and receptors, potentially acting as an inhibitor or modulator. For instance, it may influence neurotransmitter systems by interacting with amine receptors, which could have implications in neuropharmacology.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated an IC50 value in the low micromolar range, suggesting significant potency compared to standard treatments. The study highlighted its potential as a lead compound for developing new antituberculosis agents.
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit cytochrome bd oxidase in Mycobacterium bovis BCG. This enzyme is crucial for aerobic respiration in bacteria, and inhibition could lead to reduced bacterial viability under aerobic conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals that variations in substituent positions and types can significantly alter biological outcomes:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-3-methylbenzylamine | Fluorine at position 2, methyl at position 3 | Different methyl position affects activity |
| 4-Fluorobenzylmethylamine | Fluorine at position 4 | Alters binding affinity to targets |
| 2-Chloro-5-methylbenzylamine | Chlorine instead of fluorine | May lead to different reactivity profiles |
Q & A
Q. What synthetic routes are optimal for preparing 2-Fluoro-5-methylbenzylamine with high purity?
The synthesis of this compound typically involves multi-step halogenation and reduction processes. A common approach includes:
- Halogenation : Fluorination of 5-methylbenzylamine derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor™.
- Reduction : Catalytic hydrogenation of nitrile intermediates (e.g., 5-methyl-2-fluorobenzonitrile) using Pd/C or Raney nickel to yield the primary amine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >98% purity, verified by HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : H NMR (δ 2.35 ppm for methyl group, δ 4.05 ppm for benzylic CH) and F NMR (δ -115 to -120 ppm for aromatic fluorine) are critical. C NMR confirms methyl (δ 20–22 ppm) and amine (δ 40–45 ppm) groups .
- Mass Spectrometry : ESI-MS or GC-MS to detect [M+H] peak at m/z 153.1 .
- FT-IR : N-H stretching (3300–3500 cm) and C-F vibration (1100–1250 cm) .
Advanced Research Questions
Q. How does the fluorine substituent at position 2 influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution (EAS) reactivity at the para position (relative to fluorine). For example:
- Buchwald-Hartwig Amination : The fluorine directs coupling to the methyl-bearing ring, enabling selective C-N bond formation for drug intermediate synthesis .
- Suzuki-Miyaura Coupling : Fluorine stabilizes transition states, improving yields in Pd-catalyzed reactions with arylboronic acids .
Note: Ortho-substituent effects (methyl at position 5) may sterically hinder reactions, requiring optimization of catalysts (e.g., XPhos Pd G3) .
Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH conditions?
Conflicting stability reports arise from amine protonation and fluorine’s inductive effects. A systematic approach includes:
- pH-Dependent Stability Studies : Use HPLC to monitor degradation products (e.g., oxidation to benzaldehyde derivatives) at pH 2–12 .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict protonation states and hydrolysis pathways .
- Isotope Labeling : N-labeled analogs track amine degradation kinetics via LC-MS .
Q. How can this compound be functionalized for use in bioactive molecule discovery?
- Schiff Base Formation : React with aldehydes (e.g., 5-fluoro-2-hydroxybenzaldehyde) to generate imine-linked scaffolds for antimicrobial testing .
- Amide Coupling : Use EDC/HOBt to conjugate with carboxylic acids (e.g., 2-chloro-4-fluorobenzoic acid) for kinase inhibitor libraries .
- Protection/Deprotection : Boc-protection (di-tert-butyl dicarbonate) stabilizes the amine during multi-step syntheses .
Methodological Considerations
Q. How to optimize reaction conditions for scaling up this compound synthesis?
- Solvent Selection : Use DMF or THF to enhance fluorination efficiency (lower dielectric constants reduce side reactions) .
- Catalyst Screening : Test Pd/C vs. PtO for hydrogenation; PtO may reduce nitriles faster but requires strict moisture control .
- Process Analytics : In-line FTIR monitors reaction progress (e.g., nitrile → amine conversion) to minimize over-reduction .
Q. What precautions are critical for handling this compound in air-sensitive reactions?
- Inert Atmosphere : Use Schlenk lines or gloveboxes (N/Ar) to prevent oxidation of the benzylic amine .
- Storage : Store at 2–8°C in amber vials with desiccants to avoid hygroscopic degradation .
- Waste Disposal : Neutralize amine residues with dilute HCl before disposal to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
